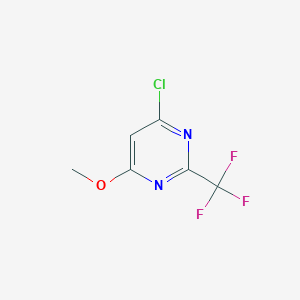

4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-methoxy-2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O/c1-13-4-2-3(7)11-5(12-4)6(8,9)10/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUQLUWVXNDBGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine

[1]

Executive Summary

This compound is a high-value heterocyclic scaffold, serving as a critical intermediate in the synthesis of agrochemicals (e.g., sulfonylurea herbicides) and pharmaceutical agents targeting kinase pathways (e.g., PI3K/mTOR inhibitors).[1] Its structural uniqueness lies in the trifluoromethyl group at the C2 position, which imparts lipophilicity and metabolic stability, while the C4-chloro and C6-methoxy motifs offer orthogonal handles for further functionalization via Nucleophilic Aromatic Substitution (

This guide details a robust, self-validating synthetic route optimized for regioselectivity and yield.[1] It addresses the primary challenge: differentiating between the two equivalent chlorine atoms on the symmetric precursor to achieve mono-methoxylation without over-reaction.[1]

Retrosynthetic Analysis & Strategy

The most efficient route utilizes 4,6-dichloro-2-(trifluoromethyl)pyrimidine as the divergent point.[1] The synthesis is broken down into two critical phases:

-

Precursor Assembly: Construction of the pyrimidine core from acyclic precursors.[1]

-

Desymmetrization: Controlled mono-methoxylation of the dichloro-intermediate.

Pathway Visualization

Figure 1: Retrosynthetic logic flow from commercial raw materials to the target scaffold.

Experimental Protocols

Phase 1: Synthesis of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine

Note: If this intermediate is purchased commercially (CAS: 705-24-8), skip to Phase 2.[1] For in-house preparation, follow the protocol below.

Rationale: The electron-withdrawing

Step 1.1: Cyclocondensation

-

Reagents: Trifluoroacetamidine hydrochloride (1.0 eq), Diethyl malonate (1.1 eq), Sodium ethoxide (2.5 eq), Ethanol (anhydrous).[1]

-

Procedure:

-

Dissolve NaOEt in EtOH under

.[1][2] Add trifluoroacetamidine HCl.[1] -

Add diethyl malonate dropwise at RT.[1]

-

Reflux for 6–8 hours.[1] A white precipitate (disodium salt) will form.[1]

-

Workup: Remove solvent in vacuo.[1] Dissolve residue in water and acidify to pH 1–2 with HCl. The diol (tautomer: dione) precipitates.[1] Filter and dry.[1][2][3]

-

Step 1.2: Chlorination (The Vilsmeier-Haack Type) [1]

-

Reagents: 2-(Trifluoromethyl)pyrimidine-4,6-diol (1.0 eq),

(excess, solvent/reagent), -

Critical Parameter: The

group reduces the nucleophilicity of the carbonyl oxygen; essentially, high temperatures ( -

Safety:

hydrolysis releases HCl and heat.[1] Use a scrubber.[1]

Phase 2: Regioselective Mono-Methoxylation (The Core Protocol)

This is the most critical step.[1] The starting material is symmetric (

Reaction Scheme:

Protocol:

-

Setup: Flame-dried 3-neck flask, internal thermometer,

atmosphere. -

Dissolution: Dissolve 4,6-dichloro-2-(trifluoromethyl)pyrimidine (10.0 g, 46.1 mmol) in anhydrous Methanol (100 mL).

-

Cooling: Cool the solution to -10°C using an ice/salt bath.

-

Causality: The

group makes the ring highly electrophilic.[1] Lower temperatures reduce the kinetic rate, allowing for better selectivity control compared to room temperature.

-

-

Addition: Add Sodium Methoxide (NaOMe) solution (0.5 M in MeOH, 1.05 eq) dropwise over 60 minutes.

-

Control: Do not use solid NaOMe; local concentration hotspots lead to di-substitution.[1]

-

-

Monitoring: Stir at -10°C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

-

Quench: Once starting material is consumed (<2%), quench immediately with dilute aqueous HCl (10 mL) to neutralize excess alkoxide.

-

Workup: Remove MeOH in vacuo. Dilute residue with water (50 mL) and extract with Dichloromethane (

mL).[1] Dry over

Purification Workflow

Figure 2: Purification logic to isolate high-purity target material.[1]

Analytical Characterization (Self-Validation)

Confirm the identity of the product using the following expected data points.

| Technique | Expected Signal | Structural Assignment |

| 1H NMR (CDCl3) | Methoxyl group (-OCH3) | |

| 1H NMR (CDCl3) | Pyrimidine C5-H (Aromatic) | |

| 19F NMR | Trifluoromethyl group (-CF3) | |

| MS (ESI/EI) | m/z ~ 212/214 | Molecular ion (M+), showing Cl isotope pattern (3:[1]1) |

| Appearance | White to pale yellow solid | Crystalline solid |

Validation Check:

-

If the proton signal at C5 integrates to <1 or disappears, you likely have over-chlorination or ring degradation.

-

If you see two methoxy signals or an integration of 6H at ~4.0 ppm, you have formed the dimethoxy byproduct (4,6-dimethoxy-2-(trifluoromethyl)pyrimidine).[1]

Safety & Handling (HSE)

-

4,6-Dichloro-2-(trifluoromethyl)pyrimidine: Corrosive and lachrymator.[1] Causes severe skin burns and eye damage (H314).[1] Handle in a fume hood.

-

Sodium Methoxide: Moisture sensitive and corrosive.[1]

-

Reaction Hazards: The reaction is exothermic.[1] Failure to control temperature during NaOMe addition can lead to a runaway exotherm and loss of regioselectivity.[1]

References

-

Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine (Analogous chemistry for fluorinated pyrimidines). Google Patents.[1] US20140135497A1.[1] Available at:

-

Optimization of 6-(trifluoromethyl)pyrimidine derivatives . Acta Pharm, 2025. (General procedures for nucleophilic substitution on trifluoromethyl-pyrimidines). Available at: [Link][1]

Sources

- 1. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN105859636A - Synthesis method of 4,6-dichloropyrimidine with 4,6-dihydroxypyrimidine serving as midbody - Google Patents [patents.google.com]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. researchgate.net [researchgate.net]

Comprehensive Spectroscopic Characterization of 4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine

This guide provides an in-depth technical characterization of 4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine (CAS: 1692317-98-8), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.

Executive Summary & Structural Context

This compound is a halogenated pyrimidine derivative featuring a trifluoromethyl group at the C2 position, a chlorine atom at C4, and a methoxy group at C6.[1] This specific substitution pattern makes it a versatile electrophile for nucleophilic aromatic substitution (

Molecular Identity

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1692317-98-8 |

| Molecular Formula | |

| Molecular Weight | 212.56 g/mol |

| Monoisotopic Mass | 212.00 g/mol ( |

| Physical State | Colorless to pale yellow liquid or low-melting solid |

Synthesis & Impurity Origin

Understanding the synthesis is crucial for interpreting spectral impurities. This compound is typically synthesized via the regioselective nucleophilic displacement of one chloride from 4,6-dichloro-2-(trifluoromethyl)pyrimidine using sodium methoxide.

Synthesis Workflow

The reaction exploits the symmetry of the starting material. Since positions 4 and 6 are equivalent in the precursor, the first substitution yields a single regioisomer.

Figure 1: Synthesis pathway via Nucleophilic Aromatic Substitution (

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below represents the characteristic profile for this molecule in deuterated chloroform (

Proton NMR ( NMR)

The spectrum is simple due to the lack of adjacent protons, featuring two distinct singlets.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.05 – 7.15 | Singlet (s) | 1H | H-5 (Aromatic) | The pyrimidine ring proton is shielded relative to the dichloro precursor ( |

| 4.05 – 4.12 | Singlet (s) | 3H | -OCH | Characteristic methoxy singlet. Slightly deshielded due to the electron-deficient pyrimidine ring. |

Carbon-13 NMR ( NMR)

The

| Chemical Shift ( | Multiplicity ( | Assignment | Notes |

| 171.5 | Singlet (s) | C-6 (C-OMe) | Most deshielded carbon due to direct attachment to oxygen. |

| 162.0 | Singlet (s) | C-4 (C-Cl) | Deshielded by the electronegative chlorine atom. |

| 157.5 | Quartet ( | C-2 (C-CF | Coupling to the adjacent |

| 119.0 | Quartet ( | -CF | Characteristic large coupling constant for trifluoromethyl carbons. |

| 106.5 | Singlet (s) | C-5 (C-H) | The only protonated aromatic carbon; significantly shielded by the ortho-methoxy group. |

| 55.2 | Singlet (s) | -OCH | Typical methoxy carbon shift. |

Fluorine-19 NMR ( NMR)

| Chemical Shift ( | Multiplicity | Assignment |

| -70.5 to -71.5 | Singlet (s) | -CF |

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight and the presence of chlorine.

Isotopic Pattern

The presence of one chlorine atom creates a distinctive 3:1 ratio between the molecular ion (

-

212 (

-

214 (

Fragmentation Pathway (EI-MS)

Under Electron Impact (EI) ionization, the molecule undergoes characteristic fragmentation.

Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the strong C-F stretches and the aromatic ring vibrations.

| Wavenumber ( | Intensity | Assignment |

| 3050 – 3100 | Weak | C-H Stretch (Aromatic) |

| 2950 – 3000 | Weak | C-H Stretch (Methoxy, aliphatic) |

| 1580 – 1600 | Medium | C=N / C=C Stretch (Pyrimidine Ring) |

| 1100 – 1350 | Very Strong | C-F Stretch (Multiple bands, broad) |

| 1050 – 1080 | Strong | C-O Stretch (Ether linkage) |

| 700 – 800 | Medium | C-Cl Stretch |

Experimental Protocols

General Synthesis Procedure

-

Preparation: Dissolve 4,6-dichloro-2-(trifluoromethyl)pyrimidine (1.0 eq) in anhydrous methanol under an inert atmosphere (

). -

Addition: Cool the solution to 0°C. Add a solution of Sodium Methoxide (NaOMe, 1.05 eq) in methanol dropwise over 30 minutes. Critical: Control temperature to prevent bis-substitution.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Quench with water. Extract with Dichloromethane (DCM).[2] Wash organic layer with brine, dry over

, and concentrate.[3] -

Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the product as a colorless oil/solid.

Quality Control (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm.

References

-

PubChem Compound Summary. (2025). This compound (CAS 1692317-98-8).[4][5] National Center for Biotechnology Information.

-

ChemicalBook. (2025). This compound Product Description.

-

Kalogirou, A. S., & Koutentis, P. A. (2016).[7] 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.[7][2][8][9] Molbank, 2016(4), M923. (Cited for analogous

synthesis conditions and spectral interpretation).

Sources

- 1. volza.com [volza.com]

- 2. mdpi.com [mdpi.com]

- 3. WO2024006929A1 - Cd73 compounds - Google Patents [patents.google.com]

- 4. 2-chloro-4-(trifluoromethyl)pyrimidine | Sigma-Aldrich [sigmaaldrich.com]

- 5. EnamineStore [enaminestore.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to 4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine: Sourcing, Synthesis, and Application

Introduction

For researchers and drug development professionals, the strategic selection of chemical building blocks is a critical determinant of a project's success. Heterocyclic compounds, particularly pyrimidines, form the backbone of numerous pharmaceuticals due to their ability to engage in various biological interactions and their synthetic versatility.[1] Among these, 4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine has emerged as a highly valuable scaffold.

This guide provides an in-depth technical overview of this compound, designed for the practicing scientist. We will move beyond a simple cataloging of suppliers to explore the causality behind its utility in medicinal chemistry, its key reactive properties, and practical considerations for its procurement and use. The pyrimidine nucleus is a cornerstone in many bioactive compounds, making densely functionalized pyrimidine building blocks a subject of intense interest.[2] This guide aims to equip you with the expert knowledge required to effectively integrate this powerful reagent into your research and development workflows.

Physicochemical & Structural Properties

A foundational understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis and handling. Below is a summary of key data for this compound.

| Property | Value | Source |

| CAS Number | 1692317-98-8 | [3][4] |

| Molecular Formula | C₆H₄ClF₃N₂O | [4][5] |

| Molecular Weight | 212.56 g/mol | [4] |

| Monoisotopic Mass | 211.99643 Da | [5] |

| IUPAC Name | This compound | PubChem |

| SMILES | COC1=CC(=NC(=N1)C(F)(F)F)Cl | [4][5] |

| InChIKey | LBUQLUWVXNDBGF-UHFFFAOYSA-N | [5] |

The Synthetic Chemist's Perspective: Reactivity and Applications

The utility of this compound stems from the distinct electronic properties of its substituents, which allow for selective and predictable transformations. The trifluoromethyl group at the C2 position is a strong electron-withdrawing group, which activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr).

The two primary sites for modification are the chloro and methoxy groups. The chloro group at C4 is an excellent leaving group, making it the principal site for introducing diversity through SNAr or palladium-catalyzed cross-coupling reactions.[6] The methoxy group at C6 provides a secondary point of modification; for instance, it can be converted to a hydroxyl group, which can then be used for further functionalization.[7] This dual reactivity makes the compound a versatile intermediate for building complex molecular architectures.

The strategic use of chloro and methoxy groups is a common tactic in drug discovery to probe and optimize ligand-protein interactions.[8][9]

Caption: Key synthetic transformations of the title compound.

Commercial Availability and Supplier Analysis

Reliable sourcing of starting materials is a cornerstone of efficient research. For specialized reagents like this compound, availability can vary. The following table summarizes known commercial suppliers. It is imperative for researchers to request a certificate of analysis (CoA) to verify purity and identity before use.

| Supplier | Product Number / Catalog ID | Purity / Size | Notes |

| BLDpharm | 1692317-98-8 | Not specified, inquire for details. | Offers online ordering and provides documentation such as NMR and HPLC upon request.[3] |

| ASP Basilicata | BDJHH051596 | 97% / 100 mg | Lists CAS RN 1692317-98-8. Provides basic storage information.[4] |

| Mobile Roadie App | BDJHH051596 | 97% / 100 mg | Appears to be a reseller listing the same product as ASP Basilicata.[10] |

Note: The chemical landscape is dynamic. Researchers should perform their own due diligence and may discover additional suppliers through platforms like PubChem and eMolecules.

Safe Handling, Storage, and Disposal

While a specific Safety Data Sheet (SDS) for this compound was not found in the search results, data from structurally similar halogenated and trifluoromethyl-substituted pyrimidines can provide guidance on best practices.[11][12]

Hazard Profile (Anticipated):

-

Skin Irritation: Causes skin irritation.[11]

-

Eye Irritation: Causes serious eye irritation.[11]

-

Respiratory Irritation: May cause respiratory irritation.[13][11]

Recommended Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[13][11]

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[11]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[13]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] An inert atmosphere is recommended for long-term stability.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Example Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this type of substrate.[6] This protocol is for illustrative purposes and must be adapted and optimized for the specific arylboronic acid being used.

Objective: To synthesize a 4-aryl-6-methoxy-2-(trifluoromethyl)pyrimidine derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., Dioxane/Water mixture, 4:1)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with the inert gas three times.

-

Add the palladium catalyst to the vessel.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-6-methoxy-2-(trifluoromethyl)pyrimidine.

Conclusion

This compound is a potent and versatile building block for modern medicinal chemistry. Its well-defined reactive sites at the C4 and C6 positions allow for the systematic and predictable introduction of molecular diversity, a key strategy in the optimization of lead compounds. While its list of large-scale commercial suppliers is currently limited, the compound is available from specialized chemical providers. By understanding its reactivity, handling it with appropriate safety precautions, and securing it from a reliable source, researchers can effectively leverage this reagent to accelerate their drug discovery programs.

References

-

This compound . ASP Basilicata. [Link]

-

This compound . PubChemLite. [Link]

-

This compound . Mobile Roadie. [Link]

-

4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 . PubChem. [Link]

-

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine . MDPI. [Link]

- Method for producing 4-chloro-6-hydroxypyrimidine.

-

Roles of the Chloro and Methoxy Groups in Drug Discovery . Drug Hunter. [Link]

-

Parallels between the chloro and methoxy groups for potency optimization . RSC Publishing. [Link]

-

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine . ResearchGate. [Link]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines . Thieme Chemistry. [Link]

-

Recent Advances in Pyrimidine-Based Drugs . National Center for Biotechnology Information (PMC). [Link]

-

Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists . Refubium - Freie Universität Berlin. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 3. 1692317-98-8|this compound|BLD Pharm [bldpharm.com]

- 4. FCKeditor - Resources Browser [aspbasilicata.it]

- 5. PubChemLite - this compound (C6H4ClF3N2O) [pubchemlite.lcsb.uni.lu]

- 6. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [mdpi.com]

- 7. WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google Patents [patents.google.com]

- 8. drughunter.com [drughunter.com]

- 9. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. FCKeditor - Resources Browser [mobileroadie.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. aaronchem.com [aaronchem.com]

The Pyrimidine Scaffold in Modern Therapeutics: From SAR to Clinical Application

Executive Summary

The pyrimidine heterocycle (1,3-diazine) represents a "privileged scaffold" in medicinal chemistry.[1] Its ubiquity in biological systems (cytosine, thymine, uracil) allows synthetic derivatives to mimic endogenous ligands, while its electron-deficient nature facilitates diverse functionalization at the C2, C4, and C6 positions. This guide analyzes the structural causality behind pyrimidine-based drugs, focusing on kinase inhibition (oncology) and reverse transcriptase inhibition (antivirals), supported by validated experimental protocols.

Part 1: The Pyrimidine Scaffold in Medicinal Chemistry[2]

Electronic Properties and Reactivity

The pyrimidine ring is a

-

C2/C4 Positions: Critical for hydrogen bonding.[2] In kinase inhibitors, these positions often host amino or anilino groups that interact with the "hinge region" of the ATP-binding pocket.

-

C5 Position: Often used as a vector for solubilizing groups or to access hydrophobic pockets adjacent to the active site.

Structure-Activity Relationship (SAR) Logic

Effective drug design relies on specific substitution patterns:

-

2,4-Diaminopyrimidines: Classic antifolates (e.g., Trimethoprim) and kinase inhibitors.

-

Diarylpyrimidines (DAPY): Flexible inhibitors of HIV Reverse Transcriptase (RT) capable of "wiggling" to accommodate mutations.

-

Fused Systems: Pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines restrict conformational freedom, increasing binding affinity for kinases like EGFR and CDK.

Part 2: Oncology Applications (Kinase Inhibition)

Mechanism: ATP Competition

Substituted pyrimidines function primarily as Type I or Type II ATP-competitive inhibitors. The N1 and C2-NH motifs typically form a donor-acceptor H-bond pair with the backbone residues of the kinase hinge region (e.g., Met793 in EGFR).

Case Study: EGFR Inhibition

Epidermal Growth Factor Receptor (EGFR) mutations drive non-small cell lung cancer (NSCLC).

-

First-Gen (Gefitinib): 4-anilinoquinazoline (fused pyrimidine) core.

-

Third-Gen (Osimertinib): A pyrimidine-based covalent inhibitor targeting the C797 residue, overcoming the T790M resistance mutation.

Visualization: EGFR Signaling Pathway & Inhibition

The following diagram illustrates the interruption of the EGFR cascade by pyrimidine inhibitors.

Caption: Pyrimidine inhibitors block ATP binding at EGFR, halting downstream RAS/RAF signaling and inducing apoptosis.

Part 3: Infectious Disease (Antivirals)[3][4][5][6]

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Unlike nucleoside analogs (which mimic the substrate), NNRTIs bind to an allosteric hydrophobic pocket adjacent to the active site of HIV-1 Reverse Transcriptase.[3]

-

The "Wiggle" Effect: Diarylpyrimidines (e.g., Etravirine, Rilpivirine) possess torsional flexibility. This allows the molecule to adjust its conformation ("wiggle") to maintain binding even when the enzyme mutates (e.g., K103N mutation), a common resistance mechanism.

Part 4: Experimental Protocols

Synthesis: Microwave-Assisted Biginelli Reaction

The Biginelli reaction is a multicomponent synthesis (MCR) producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[4][5] Microwave irradiation significantly accelerates this condensation compared to thermal heating.

Causality: The acid catalyst generates an

Protocol:

-

Reagents: Mix aryl aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol).

-

Catalyst: Add Ytterbium triflate [Yb(OTf)₃] (10 mol%) or glacial acetic acid (3 drops).

-

Solvent: Ethanol (2 mL).

-

Reaction: Irradiate in a microwave reactor at 120°C (300 W) for 10 minutes.

-

Control: Monitor by TLC (Ethyl Acetate:Hexane 3:[6]7) until aldehyde spot disappears.

-

-

Work-up: Cool to room temperature. Pour onto crushed ice. The DHPM precipitates.[7]

-

Purification: Recrystallize from hot ethanol.

Visualization: Synthesis Workflow

Caption: Microwave-assisted multicomponent synthesis of the pyrimidine core.

Biological Assay: MTT Cytotoxicity Screen

To validate biological activity, the MTT assay measures metabolic activity as a proxy for cell viability.[8][9][10]

Trustworthiness Check:

-

Why MTT? Mitochondrial dehydrogenases in viable cells reduce yellow MTT to purple formazan.[8][9] Dead cells do not.

-

Critical Control: Always include a "Blank" (media only) and a "Positive Control" (e.g., Doxorubicin) to ensure assay sensitivity.

Protocol:

-

Seeding: Seed tumor cells (e.g., A549) at

cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂. -

Treatment: Add pyrimidine derivatives at graded concentrations (0.1 - 100

M). Incubate for 48h. -

MTT Addition: Add 20

L MTT solution (5 mg/mL in PBS) to each well. Incubate 4h. -

Solubilization: Aspirate media carefully. Add 150

L DMSO to dissolve purple formazan crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation:

.

Part 5: FDA-Approved Pyrimidine Drugs (Data Summary)

| Drug Name | Class/Target | Indication | Key Structural Feature |

| Osimertinib | EGFR T790M Inhibitor | NSCLC | Acrylamide warhead (Covalent binder) |

| Capecitabine | Antimetabolite | Breast/Colorectal Cancer | Fluoropyrimidine carbamate (Prodrug of 5-FU) |

| Rilpivirine | NNRTI | HIV-1 | Diarylpyrimidine (Flexible linker) |

| Palbociclib | CDK4/6 Inhibitor | Breast Cancer | Pyrido[2,3-d]pyrimidine fused system |

| Trimethoprim | DHFR Inhibitor | Bacterial Infections | 2,4-Diaminopyrimidine |

References

-

Synthesis and SAR of CDK Inhibitors: Title: Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors. Source: PubMed (Vertex AI Search Result 1.1) URL:[Link]

-

Diarylpyrimidines (NNRTIs) Mechanism: Title: Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors.[11][12] Source: NIH / PMC (Vertex AI Search Result 1.5) URL:[Link]

-

Microwave-Assisted Biginelli Reaction: Title: Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones. Source: Organic Chemistry Portal (Vertex AI Search Result 1.8) URL:[Link]

-

FDA Approved Pyrimidines Review: Title: FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application.[1][13] Source: PubMed (Vertex AI Search Result 1.2) URL:[Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. jocpr.com [jocpr.com]

- 5. Biginelli Reaction [organic-chemistry.org]

- 6. An Improved Protocol for Biginelli Reaction [file.scirp.org]

- 7. studylib.net [studylib.net]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. clyte.tech [clyte.tech]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 13. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Suzuki-Miyaura coupling protocol for 4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine

Application Note: Suzuki-Miyaura Coupling Protocol for 4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine

Part 1: Executive Summary & Substrate Analysis

The Challenge:

this compound represents a distinct class of "push-pull" heterocycles. The 2-trifluoromethyl (

Successfully coupling this substrate requires balancing two competing pathways:

-

The Desired Pathway: Oxidative addition of Palladium(0) into the C-Cl bond.[1]

-

The Parasitic Pathway: Hydrolysis of the activated C-Cl bond to the pyrimidinone (via

with hydroxide) or nucleophilic displacement of the methoxy group.

Strategic Directive:

Standard Suzuki conditions often fail due to competitive hydrolysis induced by the highly electrophilic 2-

Part 2: Substrate Reactivity & Retrosynthesis

The C4-position is the site of reaction. The bond dissociation energy (BDE) of the C-Cl bond is lowered by the ortho-nitrogen and the meta-trifluoromethyl group.

-

Activation: The 2-

group lowers the LUMO energy of the ring, facilitating rapid oxidative addition. -

Risk Factor: The same activation makes the C-Cl bond labile to base-mediated hydrolysis (

attack), yielding the catalytically dead 6-methoxy-2-(trifluoromethyl)pyrimidin-4(3H)-one.

Retrosynthetic Logic:

Part 3: Experimental Protocols

Method A: The "Gold Standard" (High Yield, Scalable)

Best for: Standard aryl boronic acids, scale-up (>1g), and robust substrates.

Reagents & Materials:

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst:

(Tetrakis, 3-5 mol%) -

Base: Sodium Carbonate (

), 2.0 M aqueous solution. -

Solvent: 1,2-Dimethoxyethane (DME) (Preferred over Dioxane for better solubility profiles).

Step-by-Step Workflow:

-

Degassing: Charge a reaction vessel with DME. Sparge with Argon/Nitrogen for 15 minutes. Critical: Removal of

prevents homocoupling of the boronic acid. -

Assembly: Add the Pyrimidine substrate and Aryl Boronic acid to the vessel.

-

Catalyst Addition: Add

quickly under positive inert gas pressure. -

Base Addition: Add the degassed 2.0 M

solution. Ratio of DME:Water should be roughly 3:1 to 4:1. -

Reaction: Heat to 85°C (internal temperature) for 4–12 hours.

-

Checkpoint: Monitor by TLC/LCMS every 2 hours. Look for the disappearance of the starting chloride (

usually later than product on reverse phase).

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and Brine (x1). Dry over

.[2] -

Purification: Flash chromatography. Pro-Tip: Add 1%

to the eluent if the product streaks.

Method B: The "Difficult Case" (Sterically Hindered/Unstable)

Best for: Heteroaryl boronic acids, ortho-substituted partners, or if hydrolysis is observed in Method A.

Reagents:

-

Catalyst System:

(2 mol%) + XPhos or SPhos (4-8 mol%).-

Why: Dialkylbiaryl phosphines (Buchwald ligands) form highly active monoligated Pd species that undergo oxidative addition rapidly, outcompeting hydrolysis.

-

-

Base: Potassium Phosphate Tribasic (

), finely ground solid (2.0 equiv). -

Solvent: Anhydrous Toluene or 1,4-Dioxane (with only 2-5 equiv of added water if needed for boronate activation).

Protocol Adjustment:

Perform this reaction strictly anhydrously if possible, or with minimal water (10:1 solvent:water), to protect the

Part 4: Visualization & Mechanism

Figure 1: Catalytic Cycle & Competitive Pathways[3]

Caption: The 2-CF3 group accelerates Oxidative Addition (Blue) but increases susceptibility to Hydrolysis (Red) if the catalytic cycle stalls.

Part 5: Troubleshooting & Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| Starting Material Remains | Catalyst deactivation or poor Oxidative Addition. | Switch to Method B (XPhos/Pd2dba3). Increase temp to 100°C. |

| Hydrolysis Product (Pyrimidinone) | Base is too strong or water content too high. | Switch to anhydrous |

| Dehalogenation (H-product) | Avoid alcoholic solvents. Use DME or Toluene . Increase catalyst loading. | |

| Homocoupling (Ar-Ar) | Oxygen presence or slow Transmetalation. | Degas solvents more rigorously. Add base after heating to reflux. |

Part 6: Safety & Handling

-

Fluorine NMR: The 2-

group is a convenient handle for reaction monitoring via -

Cyanide Mimicry: While not a cyanide source, electron-deficient pyrimidines can be skin sensitizers. Handle with double gloving.

-

Waste: Segregate halogenated organic waste.

Part 7: References

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Available at: [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules (MDPI). Available at: [Link]

-

Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters. Organic & Biomolecular Chemistry. Available at: [Link]

-

Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica. Available at: [Link]

Sources

Application Note: Optimized C-N Coupling Strategies for 4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine

Executive Summary

This guide details the synthetic protocols for the amination of 4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine (Substrate 1 ). Due to the unique "push-pull" electronic architecture of this scaffold—featuring a strongly electron-withdrawing trifluoromethyl group (

While Palladium-catalyzed Buchwald-Hartwig amination is the gold standard for aryl chlorides, this specific substrate is sufficiently activated to undergo Nucleophilic Aromatic Substitution (

-

Method A (

): For primary/secondary aliphatic amines (Catalyst-Free). -

Method B (Pd-Catalysis): For anilines, weak nucleophiles, and sterically encumbered systems (Buchwald-Hartwig).[1]

Strategic Analysis & Reaction Logic

Electronic Profile of the Substrate

The substrate contains three critical functional handles influencing reactivity:

-

C4-Cl (Leaving Group): Highly activated due to the cumulative inductive withdrawal of the pyrimidine nitrogens and the C2-

group. -

C2-

(Strong EWG): Significantly lowers the LUMO energy of the ring, making C4 highly susceptible to nucleophilic attack. Caution: This group also renders the ring susceptible to nucleophilic attack at C2 or hydrolysis under harsh basic conditions (e.g., -

C6-

(EDG): Provides a mesomeric "push," slightly stabilizing the ring compared to the 2,6-bis(

Decision Matrix: To Catalyze or Not?

Before selecting a protocol, researchers must classify their amine nucleophile.

Figure 1: Strategic decision tree for selecting the optimal coupling method based on amine basicity and nucleophilicity.

Method A: Catalyst-Free (Primary Protocol)

Applicability: Primary and secondary aliphatic amines (e.g., piperidine, morpholine, benzylamine). Mechanism: Addition-Elimination via Meisenheimer complex.

Protocol

-

Stoichiometry: Substrate 1 (1.0 equiv), Amine (1.1 equiv), DIPEA (1.5 equiv).

-

Solvent: THF (0.2 M) for mild cases; DMF or DMSO for slower amines.

-

Temperature:

-

Cyclic secondary amines:

to RT. -

Primary alkyl amines: RT.[2]

-

Sterically hindered alkyl amines:

.

-

-

Procedure:

-

Dissolve 1 in anhydrous THF.

-

Add DIPEA followed by the amine dropwise at

. -

Monitor by TLC/LCMS.[3] Conversion is typically complete within 1-4 hours.

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DIPEA salts. Dry over

.

-

Why this works: The C2-

Method B: Buchwald-Hartwig Amination (Advanced Protocol)

Applicability: Anilines, electron-deficient amines, amides, and sulfonamides.

Challenge: These nucleophiles are too weak for

Catalyst System Selection

For electron-deficient heteroaryl chlorides, the oxidative addition (OA) step is rapid. The bottleneck is often reductive elimination or the formation of stable Pd-amido complexes.

-

Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines). These bulky, electron-rich dialkylbiaryl phosphines facilitate reductive elimination.

-

Precatalyst: BrettPhos Pd G3 or RuPhos Pd G3 . These precatalysts ensure accurate Pd:L ratio and rapid activation at lower temperatures, preventing Pd black formation.

-

Base (CRITICAL): Do NOT use

.[4] Strong alkoxide bases can attack the C2-

Detailed Protocol

Materials:

-

Substrate 1 : 1.0 equiv

-

Amine (e.g., 4-fluoroaniline): 1.2 equiv[5]

-

Catalyst: BrettPhos Pd G3 (2.0 - 5.0 mol%)

-

Base:

(finely ground, anhydrous) (2.0 equiv) -

Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous, degassed)

Step-by-Step Workflow:

-

Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon flow.

-

Charging: Add Substrate 1 , Amine, Base, and BrettPhos Pd G3 precatalyst to the vial.

-

Note: If the amine is liquid, add it after the solvent.

-

-

Degassing: Seal the vial. Evacuate and backfill with Argon (x3).[3]

-

Solvation: Add anhydrous 1,4-Dioxane via syringe. Concentration should be 0.1 M to 0.2 M.

-

Reaction: Heat the block to

.-

Caution: Do not exceed

initially. Higher temperatures increase the risk of

-

-

Monitoring: Check LCMS at 2 hours. Look for the product mass [M+H].

-

Side Product Check: Watch for [M-Cl+H] (Hydrodehalogenation) or [M-Cl+OH] (Hydrolysis).

-

-

Workup:

-

Filter the mixture through a pad of Celite to remove insoluble salts and Palladium residues.

-

Rinse with EtOAc.

-

Concentrate in vacuo.

-

Purify via flash chromatography (Silica gel; Hexane/EtOAc gradient).

-

Catalytic Cycle & Mechanistic Insight

Figure 2: Catalytic cycle highlighting the rapid oxidative addition due to the electron-deficient pyrimidine and the rate-limiting reductive elimination facilitated by bulky ligands (BrettPhos).

Data Summary & Troubleshooting

Ligand Screening Data (Representative)

Conditions: 1.0 equiv Substrate, 1.2 equiv Aniline, 2 mol% Pd, 2.0 equiv

| Entry | Precatalyst | Ligand Class | Yield (%) | Observation |

| 1 | Monodentate | < 10% | Poor conversion; Pd black formation. | |

| 2 | Bidentate | 45% | Slow reaction; significant dehalogenation. | |

| 3 | RuPhos Pd G3 | Dialkylbiaryl | 92% | Excellent conversion for secondary amines. |

| 4 | BrettPhos Pd G3 | Dialkylbiaryl | 95% | Optimal for primary anilines. |

| 5 | XantPhos Pd G3 | Bidentate (Wide Bite) | 60% | Moderate; good for very difficult substrates but slower here. |

Troubleshooting Guide

| Issue | Root Cause | Solution |

| Hydrodehalogenation (Cl replaced by H) | Hydride source present or slow reductive elimination. | Use anhydrous solvents. Switch to a bulkier ligand (e.g., |

| Hydrolysis (Cl replaced by OH) | Wet base or solvent; hydroxide attack. | Ensure |

| No Reaction ( | Nucleophile too weak. | Switch immediately to Method B (Pd-catalysis). Do not increase temp >100°C. |

| Regioselectivity Issues | Attack at C2 or C6. | Rare for this substrate. C4 is electronically most distinct. Lower temperature if observed. |

Safety & Handling

-

Fluorinated Intermediates: The

group is generally stable, but thermal decomposition can release HF. Avoid acidic workups at high temperatures. -

Sensitizers: Chloropyrimidines are potent skin sensitizers. Handle in a fume hood with double nitrile gloves.

-

Palladium Waste: Segregate all heavy metal waste streams.

References

-

Reactivity of Chloropyrimidines

- Ligand Selection (BrettPhos/RuPhos): Title: G3 and G4 Buchwald Precatalysts. Source: Sigma-Aldrich (Merck).

-

Base Sensitivity of Electron-Deficient Heterocycles

- Title: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling.

- Source: PMC / NIH.

-

URL:[Link]

-

Regioselectivity in Pyrimidines

Sources

- 1. researchgate.net [researchgate.net]

- 2. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Synthesis of Kinase Inhibitors Using Pyrimidine Scaffolds

Introduction: The Privileged Scaffold

The pyrimidine heterocycle is arguably the most "privileged" scaffold in kinase inhibitor design. Its prevalence stems from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase "hinge" region (residues connecting the N- and C-terminal lobes).

For drug discovery professionals, the synthetic challenge is not just constructing the ring, but decorating it regioselectively . A typical kinase inhibitor requires a "hinge binder" at C4/C2 and a "solubilizing/selectivity tail" extending into the solvent-exposed region or the hydrophobic back pocket.

This guide details the two dominant workflows for synthesizing these inhibitors:

-

The "Decorated Core" Approach: Sequential functionalization of commercially available di-halopyrimidines.

-

The "De Novo" Approach: Cyclization of guanidines with 1,3-electrophiles.

Strategic Rationale & Binding Mode

Before synthesis, understanding the target topology is critical. The pyrimidine N1 and C2-amino groups typically form a donor-acceptor motif with the kinase hinge backbone (e.g., Met318 in c-Abl).

Figure 1: ATP-Mimicry and Synthetic Logic

Caption: Logical mapping of the pyrimidine scaffold to the kinase ATP-binding pocket. The N1/C2 interaction mimics the adenine N1/N6 interaction.

Workflow A: Sequential Functionalization of 2,4-Dichloropyrimidine

This is the industry-standard route for generating structure-activity relationship (SAR) libraries. The core principle is exploiting the reactivity difference between the C4 and C2 positions.

The Regioselectivity Rule

In 2,4-dichloropyrimidine, the C4 position is more electrophilic than C2.

-

Mechanism: The nitrogen atoms at positions 1 and 3 exert inductive electron withdrawal. The C4 carbon is para to N1 and ortho to N3, making it highly electron-deficient.

-

Consequence: Nucleophilic Aromatic Substitution (

) occurs preferentially at C4 under mild conditions.

Protocol 1: C4-Selective (The Hinge Binder Installation)

Objective: Install the hydrophobic aryl or heteroaryl group at C4.

Reagents:

-

Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

-

Nucleophile: Substituted Aniline or Phenol (1.0 equiv)

-

Base:

(mild) or DIPEA (organic) -

Solvent: Ethanol (protic solvents accelerate

) or n-Butanol

Step-by-Step:

-

Dissolution: Dissolve 2,4-dichloropyrimidine (2,4-DCP) in Ethanol (0.2 M concentration).

-

Addition: Cool to 0°C. Add the aniline nucleophile slowly.

-

Basification: Add DIPEA (1.2 equiv).

-

Reaction: Stir at 0°C to RT. Do not heat initially. Heating promotes C2 substitution (bis-addition).

-

Monitoring: Monitor by TLC/LC-MS. The mono-substituted product (4-chloro-2-amino-pyrimidine derivative) usually has a lower Rf than the starting material but higher than the bis-product.

-

Workup: Precipitate by adding water. Filter the solid.[1] If oil forms, extract with EtOAc.

Expert Insight: If regioselectivity is poor (approx. 80:20 mixture of C4:C2), switch solvent to IPA/Water (1:1) and keep the temperature strictly at 0°C. The water enhances the hydrophobic effect, often improving selectivity for the C4 position.

Protocol 2: C2-Functionalization (The Tail Installation)

Once the C4 position is occupied, the pyrimidine ring becomes electron-rich (deactivated), making the remaining C2-chlorine sluggish to

Decision Matrix:

-

If Nucleophile is Aliphatic Amine: Use forcing

conditions (High Temp). -

If Nucleophile is Aniline/Weak Nucleophile: Use Buchwald-Hartwig Cross-Coupling.

Option A: Buchwald-Hartwig Amination (Preferred for Anilines)

This method is essential when installing aromatic amines at C2, a common feature in drugs like Imatinib .

Reagents:

-

Substrate: 2-Chloro-4-substituted-pyrimidine[2]

-

Nucleophile: Aniline derivative (1.2 equiv)

-

Catalyst:

(2-5 mol%) -

Ligand: Xantphos or BrettPhos (highly recommended for pyrimidines)

-

Base:

(mild) or -

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

-

Loading: Add substrate, aniline,

(2.0 equiv), -

Solvent: Add degassed 1,4-Dioxane.

-

Heating: Seal and heat to 100°C for 4–12 hours.

-

Purification: Filter through Celite to remove Pd. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Self-Validating Check:

-

LC-MS: Look for the loss of the Chlorine isotope pattern (3:1 ratio of M:M+2) and appearance of the clean product mass.

-

NMR: The disappearance of the C2-Cl signal and appearance of the NH singlet (often broad, >9 ppm).

Workflow B: De Novo Ring Synthesis

When the substitution pattern is impossible to achieve via chloropyrimidine displacement (e.g., alkyl groups at C4/C6), build the ring from scratch.

Protocol 3: Guanidine-Dicarbonyl Condensation

Objective: Synthesis of 2-amino-4,6-disubstituted pyrimidines.

Reagents:

-

Guanidine Hydrochloride (1.0 equiv)

-

1,3-Diketone or

-Ketoester (1.0 equiv) -

Base:

or NaOEt -

Solvent: Ethanol (reflux)

Step-by-Step:

-

Free Basing: Dissolve Guanidine HCl in Ethanol. Add Base (1.1 equiv) to generate free guanidine in situ.

-

Condensation: Add the 1,3-dicarbonyl compound.

-

Cyclization: Reflux for 6–12 hours.

-

Isolation: Cool to RT. The product often precipitates. If not, evaporate solvent and recrystallize from EtOH/Water.

Visualizing the Synthetic Decision Tree

Figure 2: Synthetic Pathway Selection

Caption: Decision matrix for selecting the optimal synthetic route based on target substituent electronics.

Data Summary: Reaction Optimization

The following table summarizes conditions for optimizing the critical C2-amination step (the most common failure point).

| Parameter | Condition A (Standard) | Condition B (Forcing) | Condition C (Catalytic) |

| Method | Buchwald-Hartwig | ||

| Substrate | Aliphatic Amines | Hindered Amines | Anilines / Weak Nucleophiles |

| Reagents | DIPEA, n-BuOH | HCl (cat.), IPA | |

| Temp | 80–100°C | 120–140°C (Microwave) | 90–110°C |

| Typical Yield | 70–90% | 40–60% | 60–85% |

| Common Issue | Incomplete conversion | Decomposition / Tar | Catalyst poisoning (S/N atoms) |

References

-

Regioselectivity Mechanisms: WuXi AppTec. (2025). QM Magic Class: Regioselectivity of SNAr on 2,4-Dichloropyrimidines. Link

-

Buchwald-Hartwig Protocols: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

-

FDA Approved Inhibitors: Roskoski, R. (2019).[3] Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research. Link

-

Microwave Synthesis: Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie. Link

-

General Pyrimidine Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. Link

Sources

Application Notes and Protocols: Palladium-Catalyzed C-N Bond Formation with 4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation in Heterocyclic Chemistry

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Aryl and heteroaryl amines are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[2] Among the myriad of heterocyclic scaffolds, pyrimidine derivatives are of particular interest due to their presence in numerous biologically active compounds, including kinase inhibitors and antiviral agents.[3][4]

The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, largely overcoming the limitations of traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh reaction conditions and have a limited substrate scope.[5][6] This application note provides a detailed guide to the palladium-catalyzed C-N cross-coupling of various amines with 4-chloro-6-methoxy-2-(trifluoromethyl)pyrimidine, a key intermediate in the synthesis of complex molecules.

The substrate, this compound, presents a unique electronic profile. The potent electron-withdrawing trifluoromethyl group at the 2-position significantly activates the pyrimidine ring, while the methoxy group at the 6-position is electron-donating. This electronic landscape influences the reactivity of the C4-Cl bond, making the selection of an appropriate catalytic system crucial for achieving high efficiency and selectivity in C-N bond formation.

Mechanism of the Buchwald-Hartwig Amination: A Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0) catalyst and proceeds through a series of well-defined steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][7]

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing the Reaction: Key Parameters and Considerations

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several key parameters: the palladium precursor, the ligand, the base, and the solvent.

Palladium Precursors

A variety of palladium(0) and palladium(II) sources can be used. Common Pd(II) precursors like Pd(OAc)₂ and PdCl₂ require in-situ reduction to the active Pd(0) species.[7] Pre-formed Pd(0) sources such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are also widely used.[3] For improved reproducibility and handling, palladacycle precatalysts, often referred to as G2, G3, or G4 precatalysts, are highly recommended. These are air-stable and efficiently generate the active L-Pd(0) species in the presence of a base.[8]

Ligands: The Heart of the Catalyst

The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For electron-deficient heteroaryl chlorides like our substrate, sterically hindered and electron-rich biarylphosphine ligands are generally the most effective.

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): A versatile bidentate ligand often successful for a wide range of C-N couplings.[3]

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly effective bulky monophosphine ligand, particularly for challenging couplings.

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another powerful bulky monophosphine ligand known for its high reactivity.

Bases

The base plays a crucial role in the deprotonation of the amine to form the palladium amido complex. The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.

-

Strong Bases (NaOt-Bu, KOt-Bu, LHMDS): Sodium tert-butoxide is a commonly used strong, non-nucleophilic base that is effective for a wide range of amines.[6]

-

Weaker Bases (Cs₂CO₃, K₂CO₃, K₃PO₄): These are often used for substrates that are sensitive to strong bases. They may require higher reaction temperatures to achieve good conversion.[3]

Solvents

Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation and unwanted side reactions.

-

Toluene and Dioxane: These are the most common solvents for Buchwald-Hartwig aminations.[3]

-

DMF (N,N-Dimethylformamide): Can be a good choice for less soluble substrates, but care must be taken as it can sometimes participate in side reactions at high temperatures.

Experimental Protocols

The following protocols are provided as a starting point for the palladium-catalyzed C-N coupling with this compound. Optimization of catalyst, ligand, base, and temperature may be necessary for specific amine coupling partners.

Protocol 1: General Procedure for the Amination of this compound with Primary and Secondary Aliphatic Amines

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Materials:

-

This compound (1.0 mmol)

-

Amine (1.2 mmol)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., Sodium tert-butoxide, 1.4 mmol)

-

Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

-

To an oven-dried Schlenk tube, add this compound, the palladium precatalyst, the ligand, and the base.

-

Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle two more times.

-

Add the anhydrous solvent via syringe, followed by the amine.

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination with Aryl Amines

For less nucleophilic aryl amines, a more active catalytic system and potentially higher temperatures may be required.

Materials:

-

This compound (1.0 mmol)

-

Aryl amine (1.2 mmol)

-

Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

-

Base (e.g., Cesium carbonate, 2.0 mmol)

-

Anhydrous solvent (e.g., Dioxane, 5 mL)

Procedure:

-

Follow steps 1-3 from Protocol 1, using the materials listed above.

-

Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction as described in Protocol 1.

-

Follow the work-up and purification steps as outlined in Protocol 1.

Data Presentation: Representative Reaction Conditions

The following table summarizes recommended starting conditions for the C-N coupling of this compound with various classes of amines.

| Amine Type | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |

| Primary Aliphatic | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 80-100 |

| Secondary Aliphatic | RuPhos Pd G3 (2) | - | NaOt-Bu (1.4) | Dioxane | 80-100 |

| Primary Aryl | XPhos Pd G3 (2) | - | Cs₂CO₃ (2.0) | Dioxane | 100-120 |

| Secondary Aryl | BrettPhos Pd G3 (2) | - | K₃PO₄ (2.0) | Toluene | 100-120 |

Troubleshooting and Scientific Insights

-

Low Yield or No Reaction:

-

Catalyst Inactivity: Ensure all reagents and solvents are anhydrous. The quality of the palladium precursor and ligand is paramount. Consider using a pre-formed palladacycle for better consistency.

-

Insufficient Base Strength: For weakly nucleophilic amines, a stronger base like LHMDS may be required. Conversely, for base-sensitive substrates, a weaker base like K₃PO₄ with a higher reaction temperature might be optimal.[6]

-

Ligand Choice: The electronic and steric properties of the amine will dictate the optimal ligand. A small screen of ligands (e.g., Xantphos, XPhos, RuPhos) is often beneficial.

-

-

Side Reactions:

-

Hydrodehalogenation: This side product, where the chlorine is replaced by hydrogen, can sometimes be observed. This may be minimized by ensuring a sufficiently high concentration of the amine and avoiding excessively high temperatures.

-

Competing SNAr: The electron-deficient nature of the pyrimidine ring can make it susceptible to direct nucleophilic aromatic substitution, especially with highly nucleophilic amines.[9] If SNAr is a significant competing pathway, lowering the reaction temperature and ensuring the palladium catalyst is active may favor the desired Buchwald-Hartwig pathway.

-

Conclusion

The palladium-catalyzed C-N bond formation with this compound is a highly effective method for the synthesis of a diverse range of substituted aminopyrimidines. By carefully selecting the palladium precursor, ligand, base, and solvent, researchers can achieve high yields and excellent functional group tolerance. The protocols and insights provided in this application note serve as a robust starting point for scientists and drug development professionals working to construct complex molecular architectures based on the pyrimidine scaffold.

References

-

[Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[3][5]benzoxazine and Evaluation of Their Antiviral Activity - MDPI]([Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buchwald Hartwig Coupling [commonorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine Reaction Mixtures

Welcome to the technical support center for the purification of 4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this critical synthetic intermediate. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Introduction: The Importance of Purity

This compound is a versatile heterocyclic building block in medicinal chemistry and materials science. The purity of this intermediate is paramount, as residual impurities can lead to complex side reactions in subsequent steps, complicate product isolation, and compromise the biological activity and safety profile of the final active pharmaceutical ingredient (API). This guide provides a systematic approach to analyzing and purifying crude reaction mixtures to achieve high-purity material.

Section 1: Initial Assessment - Understanding Your Crude Mixture

Before any purification attempt, a thorough analysis of the crude reaction mixture is essential. This initial assessment informs the selection of the most effective purification strategy.

Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?

A1: The impurity profile is intrinsically linked to the synthetic route employed. A common synthesis involves the chlorination of a pyrimidinol precursor or the nucleophilic substitution of a dichloropyrimidine. Based on these pathways, you can anticipate several classes of impurities.[1]

Table 1: Common Impurities and Their Origins

| Impurity Class | Specific Example | Probable Origin | Relative Polarity (on Silica) |

| Unreacted Starting Material | 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | Incomplete reaction during methoxylation. | Less polar than product |

| 4-Hydroxy-6-methoxy-2-(trifluoromethyl)pyrimidine | Incomplete chlorination of the pyrimidinol. | More polar than product | |

| Reaction Intermediates | 4-Chloro-6-hydroxy-2-(trifluoromethyl)pyrimidine | Hydrolysis of a dichloro- starting material. | More polar than product |

| Side-Products | 4,6-Dimethoxy-2-(trifluoromethyl)pyrimidine | Over-reaction with the methoxide source. | Similar polarity to product |

| Reagent-Derived Byproducts | Phosphorus-based residues | Use of chlorinating agents like POCl₃.[2] | Highly polar / baseline |

| Inorganic Salts | Sodium Chloride (NaCl) | Byproduct of Williamson-ether type synthesis.[1] | Highly polar / water-soluble |

Q2: What analytical techniques are recommended for analyzing the crude mixture?

A2: A multi-faceted analytical approach is recommended:

-

Thin-Layer Chromatography (TLC): This is your primary tool for rapid assessment. It helps visualize the number of components, estimate their relative polarities, and select a suitable solvent system for column chromatography.

-

High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the purity of your crude product and can resolve impurities that are difficult to separate by TLC. A reverse-phase C18 column is a good starting point.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the mass of your target compound and related byproducts.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural confirmation of the desired product and for identifying and quantifying structurally similar impurities.

Section 2: Purification Strategy - A Decision-Making Workflow

The choice between column chromatography and recrystallization depends on the physical state of your crude product and its impurity profile.

Caption: Decision workflow for purification method selection.

Section 3: Protocol & Troubleshooting for Column Chromatography

Column chromatography is the most versatile method for purifying complex mixtures or when the target compound is an oil.[3]

Experimental Protocol: Normal-Phase Chromatography

-

Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides a retention factor (Rƒ) of 0.25-0.35 for the target compound. This Rƒ value typically ensures good separation from both less polar and more polar impurities.

-

Column Packing: Prepare a slurry of silica gel (230-400 mesh) in your initial, low-polarity eluent. A silica-to-crude-product weight ratio of 40:1 to 50:1 is recommended for good resolution. Pack the column evenly, ensuring no air bubbles are trapped.

-

Sample Loading:

-

Wet Loading: Dissolve the crude product in a minimal amount of a solvent like dichloromethane (DCM) and carefully apply it to the top of the silica bed.

-

Dry Loading: If solubility is an issue, dissolve the crude product, add a small portion of silica gel, and evaporate the solvent to create a free-flowing powder. Carefully add this powder to the top of the packed column. This method often provides superior resolution.

-

-

Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).[1] Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column. Collect fractions and monitor them by TLC.

-

Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

Table 2: Example Gradient Elution for Column Chromatography

| Step | Solvent System (Hexane:EtOAc) | Column Volumes (CV) | Purpose |

| 1 | 95:5 | 3-5 CV | Elute non-polar impurities. |

| 2 | 90:10 to 80:20 (Gradient) | 10-15 CV | Elute the target compound. |

| 3 | 50:50 | 3-5 CV | "Flush" the column of highly polar impurities. |

Troubleshooting Guide: Column Chromatography

Q: My compound is streaking or "tailing" on the column/TLC plate. What's wrong? A: Peak tailing is common with nitrogen-containing heterocycles due to interaction with acidic silanol groups on the silica surface.

-

Solution: Add a small amount (0.1-0.5% ) of a basic modifier like triethylamine (NEt₃) or a polar modifier like methanol to your mobile phase. This will cap the active sites on the silica gel, improving the peak shape.

Q: My product seems to be degrading on the column. How can I prevent this? A: 4-chloro-pyrimidines can be susceptible to hydrolysis on acidic silica gel.[3][4]

-

Solution 1: Deactivate the silica gel by pre-treating it with a solution of your eluent containing 1-2% triethylamine, then re-packing the column.

-

Solution 2: Use a less acidic stationary phase, such as neutral alumina, if degradation is severe.

Q: The separation between my product and an impurity is poor. A: This indicates an unoptimized solvent system.

-

Solution 1: Switch to a different solvent system. Try replacing ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE) to alter the selectivity.

-

Solution 2: Run a shallower gradient. A slower increase in eluent polarity will improve the resolution between closely eluting compounds.

Section 4: Protocol & Troubleshooting for Recrystallization

Recrystallization is a highly effective and economical method for purifying compounds that are solid at room temperature and have a purity of >90%.[5] The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures.[6]

Experimental Protocol: Single-Solvent Recrystallization

-

Solvent Selection: Choose a solvent in which your compound is highly soluble at boiling temperature but sparingly soluble at room temperature or 0 °C.[6] Common solvents to test include hexanes, ethanol, isopropanol, ethyl acetate, and toluene.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[7]

-

Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (1-2% by weight).[1] Re-heat the mixture to boiling for a few minutes.

-

Hot Filtration: If carbon was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.[7]

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[6] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[8]

-

Drying: Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Guide: Recrystallization

Caption: Troubleshooting common recrystallization issues.

Q: I used a two-solvent system (e.g., DCM/Hexane) and my compound precipitated as an oil. A: Oiling out in a two-solvent system often happens when the anti-solvent is added too quickly to a hot solution.

-

Solution: Add the anti-solvent dropwise at or near the boiling point of the primary solvent until persistent cloudiness is observed. Then, allow the solution to cool slowly without disturbance.[9]

Section 5: Post-Purification Handling and Storage

Q3: How should I store my pure this compound?

A3: The compound is a liquid or low-melting solid. Due to the reactive chloro group, long-term stability is a concern.

-

Storage Conditions: Store the purified compound in a tightly sealed container under an inert atmosphere (nitrogen or argon). For long-term storage, keep it in a freezer at -20°C. This minimizes degradation from atmospheric moisture and potential hydrolysis.

References

- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support.

- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem Technical Support.

- BenchChem. (2025). avoiding common pitfalls in pyrimidine thione synthesis. BenchChem Technical Support.

- ChemicalBook. (2025). 4-Chloro-6-trifluoromethylpyrimidine | 37552-81-1. ChemicalBook.

- Recrystallization1. (2019).

- Freie Universität Berlin Refubium. (2025). Optimization of 6-(trifluoromethyl)

- BenchChem. (2025).

- MIT OpenCourseWare.

- Sigma-Aldrich. 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine. Sigma-Aldrich.

- Chemistry LibreTexts. (2023).

- Google Patents. (2016). CN105906571A - Synthesis process of azoxystrobin intermediate 4-chloro-6-(2-nitrile phenoxy) pyrimidine.

- MIT Digital Lab Techniques Manual. (2010).

- Recrystalliz

- ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6.

- Sigma-Aldrich. 4-Chloro-6-methyl-2-trifluoromethylpyrimidine. Sigma-Aldrich.

- MDPI. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI.

- BenchChem. (2025). methods for the removal of stubborn impurities from 4,6-diethoxypyrimidine. BenchChem Technical Support.

- BenchChem. (2025). stability issues of 4-Chloro-6-isopropylpyrimidin-2-amine under acidic conditions. BenchChem Technical Support.

- Green Chemistry. (2023). Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN105906571A - Synthesis process of azoxystrobin intermediate 4-chloro-6-(2-nitrile phenoxy) pyrimidine - Google Patents [patents.google.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. youtube.com [youtube.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. ocw.mit.edu [ocw.mit.edu]

Controlling regioselectivity in SNAr reactions of substituted pyrimidines

Ticket ID: PYR-SNAR-REGIO-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open Topic: Controlling C4 vs. C2 Selectivity in Substituted Pyrimidines

Core Directive & Executive Summary

Welcome to the Advanced Synthesis Support Center. You are likely here because your nucleophilic aromatic substitution (SNAr) on a poly-halogenated pyrimidine yielded a regioisomeric mixture, or worse, the wrong isomer entirely.

The "Golden Rule" of Pyrimidine SNAr: In an unsubstituted 2,4-dihalopyrimidine, nucleophilic attack occurs preferentially at the C4 position (para-like) rather than the C2 position (ortho-like).

-

Why? The intermediate Meisenheimer complex formed at C4 is stabilized by resonance involving both ring nitrogen atoms (N1 and N3). Attack at C2 also enjoys stabilization, but the C4 transition state is generally lower in energy (approx. 0.7–1.0 kcal/mol lower) due to superior inductive electron withdrawal and LUMO coefficient magnitude.

The "Exceptions" (Where you likely failed): Regiocontrol flips or degrades when:

-

Sterics: A bulky substituent at C5 blocks C4, forcing attack at C2.

-

Electronics: Strong electron-donating groups (EDGs) at C6 can deactivate C4.

-

Directing Groups: Specific nucleophiles (e.g., alkoxides) can H-bond with sulfones/leaving groups to direct attack to C2.

Diagnostic Decision Matrix (Troubleshooting)

Before proceeding to protocols, use this logic flow to determine your experimental strategy.

Figure 1: Decision matrix for predicting regioselectivity based on substrate substitution and nucleophile class.

Technical Deep Dive & FAQs

Q1: Why did my reaction with 2,4-dichloropyrimidine give a 60:40 mixture?

Diagnosis: You likely operated under thermodynamic control rather than kinetic control.

-

Mechanism: While C4 is the kinetic product (forms faster), the energy difference between the C2 and C4 transition states is small (<1 kcal/mol). If you run the reaction in high-boiling solvents (DMSO, DMF) at elevated temperatures (>80°C) or use a highly reactive nucleophile without cooling, you overcome the activation barrier for both pathways.

-

Fix:

-

Lower Temperature: Run the reaction at 0°C or -78°C (if possible).

-

Solvent Switch: Use a less polar solvent (THF or DCM) if solubility permits. Polar aprotic solvents (DMF/NMP) accelerate the reaction indiscriminately.

-

Base Choice: Use a non-nucleophilic base (DIPEA) rather than inorganic carbonates if heating is required, to avoid heterogeneous surface effects.

-

Q2: How do I force substitution at C2 first?

Diagnosis: You are fighting the natural electrophilicity of the ring.

-

Strategy A (The "Blocker"): Use a starting material with a bulky group at C5. Steric hindrance at C5 effectively shields C4, directing the nucleophile to C2.

-